Home > Products > Screening Compounds P101393 > 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide
4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide -

4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide

Catalog Number: EVT-5829805
CAS Number:
Molecular Formula: C15H13BrFNO
Molecular Weight: 322.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor, exhibiting strong activity against class I HDAC isoforms. It has demonstrated efficacy in inhibiting the growth of human myelodysplastic syndrome (SKM-1) cells in vitro and in vivo. The compound induces G1 cell cycle arrest and apoptosis in SKM-1 cells, while increasing the levels of acetyl-histone H3 and P21. Notably, it shows a favorable pharmacokinetic profile and minimal metabolic differences across multiple species. []

Relevance: While structurally distinct from 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide, this compound shares a benzamide core structure and a para-fluorophenyl group. The distinct structural features of this compound, like the pyridazinone and dimethylamino groups, likely contribute to its specific HDAC inhibitory activity and anticancer effects. []

5-(2-Bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Compound Description: This compound serves as a precursor for the synthesis of a series of alkyl derivatives with potential anti-inflammatory activity. Molecular docking studies suggest that these derivatives may exhibit their anti-inflammatory effects by inhibiting COX-1 rather than COX-2, suggesting a potential role in prostaglandin biosynthesis regulation. []

Relevance: This compound shares a 2-bromo-4-fluorophenyl substituent with 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide. The key difference lies in the presence of a 1,2,4-triazole-3-thiol moiety instead of the benzamide structure. This highlights how modifications to the core scaffold can lead to variations in biological activity and potential therapeutic applications. []

3-Bromo-N-{(2S)-2-(4-fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5-(trifluoromethyl)benzamide Fumarate

Compound Description: This compound is patented for its potential use in treating gastrointestinal disorders. The patent describes the synthesis and characterization of this fumarate salt, as well as several of its crystalline forms. []

Relevance: This compound, while possessing a benzamide group like 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide, exhibits substantial structural differences. It features a trifluoromethyl group on the benzamide ring, a longer alkyl chain connecting it to a 4-fluorophenyl group, and an azetidine ring with a 4-acetylpiperazine substituent. These structural modifications likely contribute to its distinct pharmacological properties and potential therapeutic application in gastrointestinal disorders. []

(R)4-Bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide (JNJ-26070109)

Compound Description: JNJ-26070109 acts as a potent and selective cholecystokinin 2 (CCK2) receptor antagonist. It exhibits high affinity for human, rat, and dog CCK2 receptors, demonstrating species-dependent selectivity over CCK1 receptors. It effectively inhibits pentagastrin-stimulated gastric acid secretion both in vitro and in vivo, suggesting potential therapeutic value in treating gastric acid-related disorders. []

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

Compound Description: FNA exhibits potent inhibitory activity against class I HDACs, particularly HDAC3. It effectively inhibits the growth of HepG2 liver cancer cells in vitro and in vivo. The compound exerts its antitumor activity by promoting apoptosis and causing G2/M phase cell cycle arrest. Notably, it synergizes with other anticancer agents like taxol and camptothecin. []

Relevance: This compound shares a benzamide core and a 4-fluorophenyl group with 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide. The key difference lies in the presence of a [bis-(2-chloroethyl)-amino] group at the para position of the benzamide ring and an amino group at the ortho position of the fluorophenyl ring in FNA. These structural modifications contribute to its HDAC inhibitory activity and antitumor effects. []

Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate

Compound Description: This benzofuran derivative is synthesized from commercially available materials and tested for its anticancer activity. It exhibits moderate cytotoxicity against the HCT 116 cell line with an IC50 of 95.2 μg/mL. []

Relevance: This compound, while possessing a 4-fluorophenyl group like 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide, differs significantly in its core structure. It features a benzofuran ring system with hydroxyl and nitro substituents, replacing the benzamide moiety. This structural difference underscores the impact of core scaffold modifications on biological activity and potential therapeutic applications. []

R-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl-4-piperidinemethanol (M100907)

Compound Description: M100907 is a potent and selective 5-hydroxytryptamine2A (5-HT2A) receptor antagonist. It attenuates impulsivity induced by both NMDA receptor antagonism (dizocilpine) and enhancement (antidepressant drugs) in rat models. These findings suggest a role for M100907 in modulating corticothalamostriatal circuits and potentially treating impulsivity-related disorders. [, ]

Relevance: This compound directly incorporates the 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide structure, with the bromine atom removed. Instead of the benzamide, it features a (2,3-dimethoxyphenyl)-4-piperidinemethanol moiety linked to the ethyl group. This structural modification highlights how replacing the benzamide with other groups can significantly alter the pharmacological profile and target different receptors, leading to distinct therapeutic possibilities. [, ]

(+/-)-5,9α-Dimethyl-2-[2-(4-fluorophenyl)ethyl]-2'-hydroxy-6,7-benzomorphan (Fluorophen)

Compound Description: Fluorophen is a fluorinated derivative of the benzomorphan opiate agonist phenazocine. It exhibits opiate receptor affinity, albeit with a twofold decrease compared to phenazocine. When labeled with 18F, fluorophen has potential as an in vivo probe for visualizing opiate receptors using positron emission transaxial tomography (PETT). []

Relevance: This compound shares the 4-fluorophenylethyl substituent with 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide. The key difference lies in the replacement of the benzamide structure with a 5,9α-dimethyl-2'-hydroxy-6,7-benzomorphan moiety. This modification imparts opiate receptor binding properties to the molecule, highlighting the importance of structural variations in determining pharmacological activity. []

3-(Adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This adamantan-based compound features a 2-bromo-4-fluorophenyl substituent and a 1H-1,2,4-triazole-5(4H)-thione moiety. Its crystal structure reveals the formation of organic chains stabilized by C—H⋯π, N—H⋯S, and C—H⋯S interactions. []

Relevance: Similar to 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide, this compound contains the 2-bromo-4-fluorophenyl substituent. The main difference lies in the presence of a 3-(adamantan-1-yl)-1H-1,2,4-triazole-5(4H)-thione moiety instead of the benzamide group. This structural variation suggests potential differences in its chemical and biological properties. []

N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM)

Compound Description: CPAM is a small catecholic amide with antioxidant, antidiabetic, and antibacterial properties. It significantly reduces blood sugar levels in diabetic rats and exhibits antibacterial activity against several bacterial strains, including drug-resistant Staphylococcus aureus. []

Relevance: This compound shares a 2-bromo-4-fluorophenyl substituent with 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide. Instead of the benzamide moiety, it features a 3-(3,4-dihydroxyphenyl)-acrylamide group, likely contributing to its distinct antioxidant, antidiabetic, and antibacterial activities. []

4-Bromo-N-[(2-nitrophenyl)sulfonyl]benzamide and 4-Bromo-N-[(4-nitrophenyl)sulfonyl]benzamide

Compound Description: These isomeric compounds both feature a 4-bromobenzamide core and a nitrophenylsulfonyl group. They differ in the position of the nitro group on the phenyl ring (ortho for the former and para for the latter). Both compounds exhibit three-dimensional supramolecular architectures due to various intermolecular interactions, including N—H⋯O, C—H⋯O, C—H⋯π, and π–π interactions. []

Relevance: Both compounds share the 4-bromobenzamide core with 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide. The key difference lies in the presence of a nitrophenylsulfonyl group attached to the nitrogen atom of the benzamide moiety, instead of the 2-(4-fluorophenyl)ethyl group. These structural modifications likely result in distinct chemical and physical properties compared to the target compound. []

4-Bromo-N-(2-nitrophenyl)benzamide

Compound Description: This compound contains a 4-bromobenzamide core and a 2-nitrophenyl substituent. Its crystal structure reveals the presence of intramolecular N—H⋯O hydrogen bonds and intermolecular C—H⋯O and halogen-halogen interactions, contributing to its supramolecular architecture. []

N-(2-Chloro-phenyl-carbamothioyl)-4-fluoro-benzamide and N-(4-Bromo-phenyl-carbamothioyl)-4-fluoro-benzamide

Compound Description: These compounds are synthesized in two steps and their structures are characterized by X-ray crystallography and Hirshfeld surface analysis. The analysis reveals the presence of various intermolecular interactions, including hydrogen bonding and halogen interactions, which contribute to their crystal packing. []

(Z)-4-(Carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine

Compound Description: This heterocyclic compound, synthesized via palladium-catalyzed oxidative cyclization-methoxycarbonylation, contains a 4-fluorophenyl group. It is characterized using spectroscopic techniques, confirming its structure and the Z configuration around its double bond. []

Relevance: This compound, while containing a 4-fluorophenyl group like 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide, differs significantly in its core structure. It features a benzo[d][1,3]oxazine ring system with a carbomethoxymethylene substituent, replacing the benzamide moiety. This structural variation highlights the impact of core scaffold modifications on the resulting chemical properties. []

4-Bromo-N-(2-hydroxyphenyl)benzamide

Compound Description: This compound features a 4-bromobenzamide core and a 2-hydroxyphenyl substituent. Its crystal structure reveals a network of hydrogen bonds, including O—H⋯O and N—H⋯O interactions, contributing to its supramolecular arrangement. []

Relevance: This compound shares the 4-bromobenzamide core with 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide. The main difference is the replacement of the 2-(4-fluorophenyl)ethyl group with a 2-hydroxyphenyl group directly attached to the nitrogen atom. This modification could influence its interactions with biological targets. []

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (Glyburide Analogue, GA)

Compound Description: This compound is a glyburide analogue. A new bioanalytical method using micro-extraction and LC-MS/MS was developed and validated to quantify GA in mouse plasma and whole blood. This method demonstrated good linearity, precision, accuracy, and stability, enabling pharmacokinetic evaluation of GA. []

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

Compound Description: JC-171 is a hydroxyl-sulfonamide analogue that acts as a selective inhibitor of the NLRP3 inflammasome. It effectively inhibits the release of interleukin-1β (IL-1β) from macrophages in vitro and in vivo. Furthermore, it delays the progression and reduces the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis. []

(E)-N-(2-Oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)ethyl)benzamide

Compound Description: This compound is patented for its potential use in preventing and treating neurodegenerative diseases. The patent claims its ability to suppress Aβ decomposition and presents a method for screening agents targeting Alzheimer's disease, Parkinson's disease, amylotrophic lateral sclerosis (ALS), and dementia, focusing on Glutamate Carboxypeptidase II (GCP II) activity. []

Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242)

Compound Description: TAK-242 is a novel cyclohexene derivative that selectively inhibits Toll-like receptor 4 (TLR4)-mediated cytokine production. It effectively suppresses the production of proinflammatory mediators like NO, TNF-α, and IL-6 in various cell types. TAK-242's mechanism of action involves the inhibition of TLR4 intracellular signaling, suggesting its potential as a therapeutic agent for inflammatory diseases. [, , , ]

Relevance: This compound, while structurally distinct from 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide, shares a 2-chloro-4-fluorophenyl group. It features a unique cyclohexene ring system with a sulfamoyl linker and an ethyl carboxylate group, contributing to its selective TLR4 inhibitory activity. [, , , ]

4-[3-(4-Fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)-propyljbenzonitrile (Finrozole)

Compound Description: Finrozole is a competitive, highly potent, and selective nonsteroidal aromatase inhibitor. It shows potential in the endocrine therapy of estrogen-dependent diseases, such as breast cancer. It crystallizes as RS and SR racemates. []

(1R,2S,3R,4S)-1-(6-(4-Fluorophenyl)-7H-[1,2,4]triazolo[ 3,4-b][1,3,4]thiadiazin-3-yl)pentane-1,2,3,4,5-pentaol

Compound Description: This compound, featuring a 4-fluorophenyl group, is designed to improve the water solubility of 1H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are known for their antibacterial, antifungal, and anticancer activities. It incorporates a (1R,2S,3R,4S)-1-pentane-1,2,3,4,5-pentaol group to enhance its absorption in biological systems. []

Relevance: While structurally distinct from 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide, this compound also possesses a 4-fluorophenyl group. The major difference lies in the presence of a [, , ]triazolo[3,4-b][1,3,4]thiadiazine ring system and a (1R,2S,3R,4S)-1-pentane-1,2,3,4,5-pentaol substituent, which likely contribute to its distinct biological activity and improved water solubility compared to similar compounds. []

Bis(4-bromo-N-(diethylcarbamothioyl)benzamido)nickel(II) and Bis(4-bromo-N-(di-n-butylcarbamothioyl)benzamido)copper(II)

Compound Description: These are metal complexes synthesized using benzoylthiourea derivatives and nickel(II) or copper(II) salts. Their crystal structures reveal a distorted square-planar geometry for the nickel complex and a triclinic structure stabilized by weak hydrogen bonding interactions for the copper complex. [, ]

5-Chloro-2-methoxy-n-[2-(4-methoxy-3-methylaminothiocarbonylaminosulfonylphenyl)-ethyl]-benzamide Sodium Salt

Compound Description: This compound is a benzamide derivative developed for treating ischemic heart diseases. It exhibits valuable pharmacological properties and is patented in various crystalline forms. [, ]

Relevance: While structurally distinct from 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide, this compound shares a benzamide core and a phenylethyl group. It features chlorine and methoxy substituents on the benzamide ring and a complex sulfonyl group on the phenyl ring, contributing to its specific pharmacological properties and potential for treating heart diseases. [, ]

3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-benzamide (THHEB)

Compound Description: THHEB exhibits strong antioxidant activity in various assays, including DPPH radical scavenging, TEAC, superoxide radical scavenging (NBT), lipid peroxidation inhibition, and protection against hydroxyl radical-induced DNA damage. Its antioxidant potential is comparable to or even higher than that of ascorbic acid in some assays. []

4-Bromo-N-(di-R-carbamothioyl)benzamide (R = alkyl/aryl) Derivatives and Their Ni(II) and Cu(II) Complexes

Compound Description: This series includes various 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives (R = alkyl/aryl) and their corresponding nickel(II) and copper(II) complexes. The compounds are characterized by elemental analysis, FT-IR, and 1H-NMR spectroscopy. These studies reveal that the metal complexes adopt a neutral cis-[ML2] configuration. []

Ethyl 2,4,6-Trisubstituted-1,4-Dihydropyrimidine-5-carboxylates

Compound Description: This series consists of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylate derivatives, synthesized via a Biginelli reaction. These compounds were screened for larvicidal activity against Anopheles arabiensis, with two derivatives showing significant potential as larvicidal agents. Computational studies suggest that their larvicidal property might be attributed to their interaction with acetylcholinesterase. []

Relevance: While structurally distinct from 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide, this group of compounds includes two derivatives, ethyl 2-((4-bromophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate and ethyl 2-((4-bromo-2-cyanophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate, that share the 4-fluorophenyl and 4-bromophenyl groups with the target compound. These shared structural features highlight the potential of such substitutions in conferring larvicidal activity. []

3-(4-Fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole (Compound 1) and Its C5-Iminosugar Modified Analogs

Compound Description: Compound 1 serves as a starting point for developing more selective and potent casein kinase (CK) 1 inhibitors. C5-iminosugar modifications are introduced to enhance interactions with the ribose pocket of CK1δ. These modifications lead to improved inhibitor affinity and selectivity, particularly for compound (−)-34. []

Relevance: This series, while structurally distinct from 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide, includes several compounds that share the 4-fluorophenyl group with the target compound. The presence of this shared structural feature in compounds designed for CK1 inhibition suggests its potential role in mediating interactions with kinase targets. []

Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242) and its Metabolites

Compound Description: This entry focuses on TAK-242 and its distinct metabolic fates. The phenyl ring is metabolized into various compounds, including 2-chloro-4-fluoroaniline (M-I), its acetylated and glucuronide conjugates (M-II and M-I-G), hydroxylated and sulfated metabolites (M-III and M-IV). The cyclohexene ring forms a glutathione conjugate (M-SG), further metabolized into cysteine (M-Cys) and mercapturic acid conjugates (M-Mer). Importantly, the cyclohexene ring also exhibits covalent binding to endogenous components. []

Relevance: While structurally distinct from 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide, this research highlights the metabolic fate of a compound sharing the 2-chloro-4-fluorophenyl group. Understanding how such structural features are metabolized and their potential for bioactivation or covalent binding provides valuable insights for drug design and safety assessment. []

(E)-N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)benzamide

Compound Description: This benzamide derivative features a bromine atom at the para position and a hydroxyiminoethyl group at the ortho position of the phenyl ring. Its crystal structure is determined using X-ray diffraction analysis, revealing its molecular geometry and packing arrangement. []

Relevance: This compound shares the benzamide core with 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide. It also has a bromine atom at the para position of the benzamide ring. The main difference lies in the presence of a hydroxyiminoethyl group at the ortho position of the phenyl ring, replacing the 2-(4-fluorophenyl)ethyl group. This structural modification likely impacts its interactions with biological targets and its overall pharmacological profile. []

6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines

Compound Description: These 1,3,5-oxadiazine derivatives are synthesized via dehydrosulfurization of 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides using either dicyclohexylcarbodiimide (DCC) or a mixture of iodine and triethylamine. The choice of dehydrosulfurizing agent influences the yield and accessibility of the target compounds. []

Relevance: This group of compounds, while structurally distinct from 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide, highlights the synthesis of heterocyclic compounds with potential biological activity. The study explores different dehydrosulfurization methods, providing valuable insights for synthetic chemists interested in modifying and expanding this class of molecules. []

2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide

Compound Description: This compound is synthesized through a microwave-assisted Fries rearrangement of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone. The reaction proceeds under catalyst- and solvent-free conditions, highlighting an efficient and environmentally friendly synthetic approach. The crystal structure and theoretical studies provide insights into the compound's molecular conformation and intermolecular interactions. []

Relevance: While structurally distinct from 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide, this compound shares the 2-fluorobenzamide moiety. The key difference lies in the presence of a 3-methylsulfanyl-1H-1,2,4-triazol-5-yl group instead of the 4-bromo and phenylethyl substituents. This example demonstrates how modifications to the benzamide core and the introduction of heterocyclic groups can lead to structurally diverse compounds. []

5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one

Compound Description: This compound features a 4-fluorophenyl group attached to a pyrazolone ring, further substituted with an ethyl and a phenoxy group. Its crystal structure reveals intermolecular hydrogen bonding interactions that contribute to its packing arrangement. []

MMV665953 {1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea} and MMV665807 {5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide}

Compound Description: These two compounds, MMV665953 and MMV665807, exhibit potent anti-staphylococcal and anti-biofilm activities. They effectively kill both methicillin-resistant and methicillin-sensitive S. aureus, including those forming biofilms. Both compounds show promising potential for treating staphylococcal biofilm-related infections. []

Relevance: While structurally distinct from 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide, MMV665953 shares the 4-fluorophenyl group, highlighting the presence of this moiety in compounds with antibacterial activity. On the other hand, MMV665807 features a benzamide core but with a different substitution pattern compared to the target compound. []

(1Z)-1-[(2E)-3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine

Compound Description: This compound contains both a 4-bromophenyl and a 4-fluorophenyl group connected by a prop-2-en-1-ylidene linker. Its crystal structure reveals the presence of intramolecular and intermolecular interactions, including hydrogen bonding and π–π stacking interactions. []

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

Compound Description: A-278637 is a novel dihydropyridine ATP-sensitive potassium (KATP) channel opener with potent bladder-selective effects. It inhibits spontaneous myogenic contractile activity of the urinary bladder, suggesting potential therapeutic value in treating overactive bladder. A-278637 exhibits greater bladder selectivity compared to other KATP channel openers and calcium channel blockers, highlighting its potential as a novel therapeutic agent for bladder dysfunction. []

Properties

Product Name

4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide

IUPAC Name

4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide

Molecular Formula

C15H13BrFNO

Molecular Weight

322.17 g/mol

InChI

InChI=1S/C15H13BrFNO/c16-13-5-3-12(4-6-13)15(19)18-10-9-11-1-7-14(17)8-2-11/h1-8H,9-10H2,(H,18,19)

InChI Key

ITIIEUYRQBAIAR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Br)F

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.